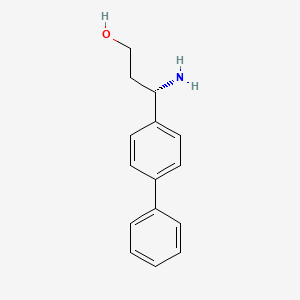
(2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one is a chemical compound with a unique structure that includes a dimethoxyphosphoryl group and an imidazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one typically involves the reaction of dimethyl phosphoramidate with 1-methylimidazolidin-4-one under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and purification can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of phosphoryl imidazolidinone derivatives.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted imidazolidinone derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one is used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases and kinases.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications, including its role as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one involves the inhibition of specific enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby exerting its effects. The molecular targets include phosphatases and kinases, which are crucial in various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-2-dimethoxyphosphorylimino-1-ethylimidazolidin-4-one
- (2Z)-2-dimethoxyphosphorylimino-1-phenylimidazolidin-4-one
- (2Z)-2-dimethoxyphosphorylimino-1-benzylimidazolidin-4-one
Uniqueness
(2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 1-position of the imidazolidinone ring differentiates it from other similar compounds, influencing its reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C6H12N3O4P |
|---|---|
Poids moléculaire |
221.15 g/mol |
Nom IUPAC |
(2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one |
InChI |
InChI=1S/C6H12N3O4P/c1-9-4-5(10)7-6(9)8-14(11,12-2)13-3/h4H2,1-3H3,(H,7,8,10,11) |
Clé InChI |
AKUBRLZEJWMIJI-UHFFFAOYSA-N |
SMILES isomérique |
CN\1CC(=O)N/C1=N/P(=O)(OC)OC |
SMILES canonique |
CN1CC(=O)NC1=NP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(3-Methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B13060695.png)
![2-[Amino(cyclopropyl)methyl]-6-bromo-4-chlorophenol](/img/structure/B13060697.png)

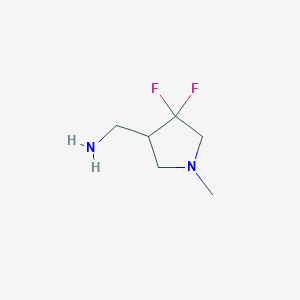
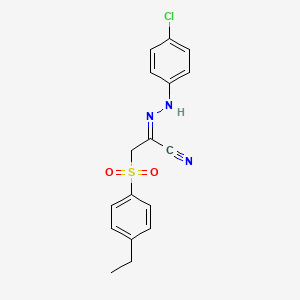
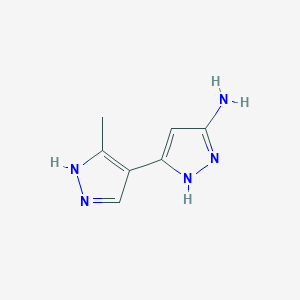
![[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride](/img/structure/B13060744.png)
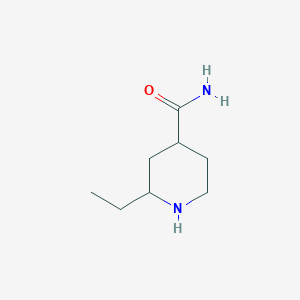
![tert-butylN-[(3S,4S)-4-phenylpiperidin-3-yl]carbamate](/img/structure/B13060757.png)
![tert-Butyl2-amino-1-methyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13060762.png)
